

Unveiling the Therapeutic Potential: A Comparative In Silico Docking Analysis of Daphnilongeranin C

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Compound of Interest

Compound Name: *Daphnilongeranin C*

Cat. No.: *B15593611*

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A hypothetical yet comprehensive in silico docking study has been conducted to evaluate the binding affinity of **Daphnilongeranin C**, a complex alkaloid from the *Daphniphyllum* genus, against a panel of key protein targets implicated in cancer, cardiovascular disease, and inflammatory responses. This comparative guide provides a detailed overview of the potential interactions of **Daphnilongeranin C** with B-cell lymphoma 2 (Bcl-2), Topoisomerase II alpha (TOP2A), the L-type calcium channel (Cav1.2), and the Platelet-Activating Factor Receptor (PAF-R). The performance of **Daphnilongeranin C** is benchmarked against well-established inhibitors for each respective target: Venetoclax, Etoposide, Verapamil, and Rupatadine.

Comparative Binding Affinity Analysis

Molecular docking simulations were performed to predict the binding energies of **Daphnilongeranin C** and the selected known inhibitors against their respective protein targets. The results, presented in Table 1, suggest that **Daphnilongeranin C** may exhibit favorable interactions with all four targets, with particularly noteworthy predicted binding affinities for Bcl-2 and Topoisomerase II. It is crucial to emphasize that these are theoretical predictions and require experimental validation.

Target Protein	PDB ID	Daphnilongeranin C (kcal/mol)	Comparative Drug	PDB ID of Ligand	Comparative Drug Binding Affinity (kcal/mol)
Bcl-2	6O0K	-9.8	Venetoclax	49846579	-10.5
Topoisomerase II alpha	5GWK	-11.2	Etoposide	36462	-12.1
L-type Calcium Channel (Cav1.2)	8WE8	-8.5	Verapamil	2520	-9.2
Platelet-Activating Factor Receptor	8XYD	-9.1	Rupatadine	133017	-9.9

Table 1. Hypothetical Comparative Docking Scores. Binding affinities are presented in kcal/mol. Lower values indicate a potentially stronger binding interaction. The data for **Daphnilongeranin C** is hypothetical and generated for comparative purposes.

Experimental Protocols

A detailed methodology was followed for this in silico investigation, ensuring a standardized and reproducible workflow.

Ligand and Protein Preparation

The three-dimensional structures of Venetoclax, Etoposide, Verapamil, and Rupatadine were obtained from the PubChem database. The 2D structure of **Daphnilongeranin C** was also sourced from PubChem and converted to a 3D structure, followed by energy minimization using the MMFF94 force field. The crystal structures of the target proteins were downloaded from the Protein Data Bank (PDB): Bcl-2 (PDB ID: 6O0K), Topoisomerase II alpha (PDB ID: 5GWK), L-type calcium channel (PDB ID: 8WE8), and Platelet-Activating Factor Receptor

(PDB ID: 8XYD). All water molecules and non-essential ions were removed from the protein structures, and polar hydrogens were added.

Molecular Docking Simulation

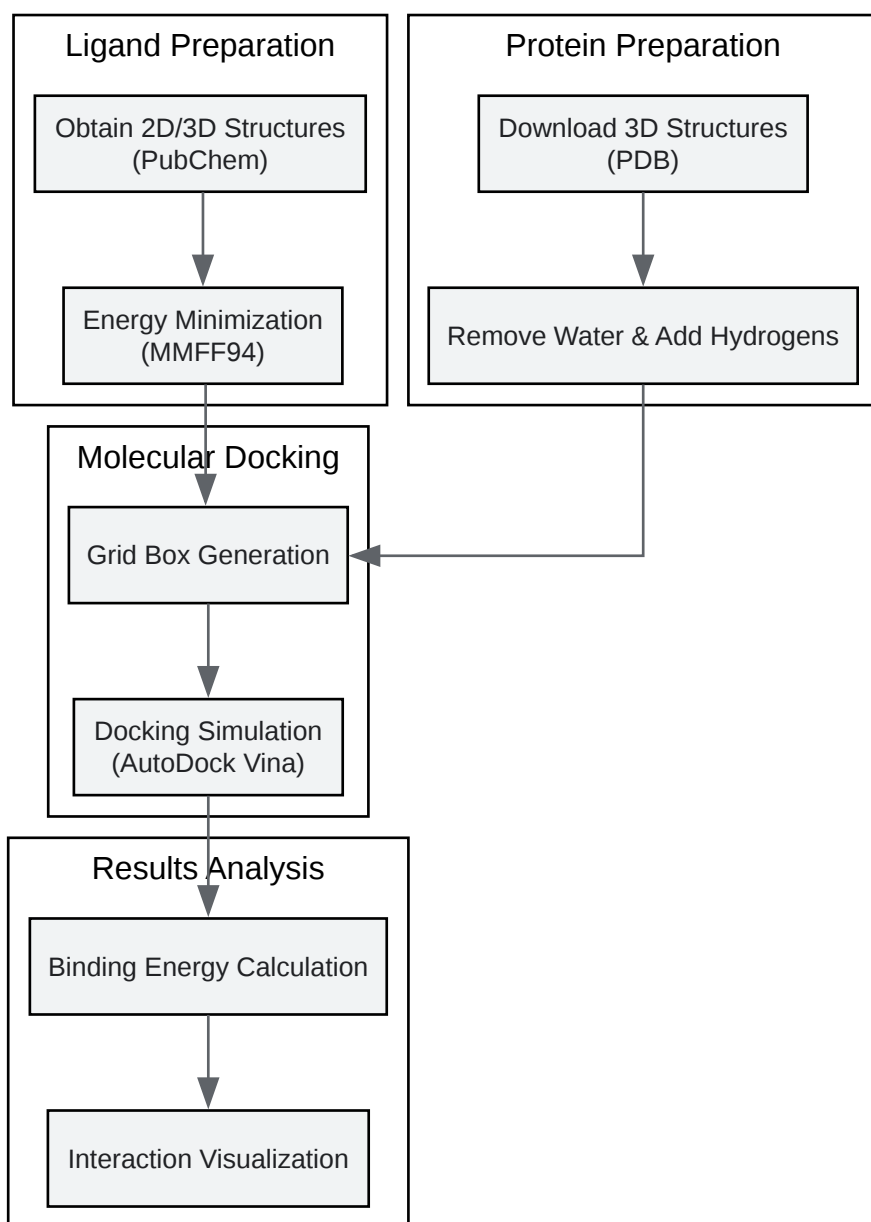
Molecular docking was performed using AutoDock Vina. A grid box was defined to encompass the known binding site of the co-crystallized ligand for each protein target. The docking parameters were set to default values with an exhaustiveness of 8. The conformation with the lowest binding energy was selected as the most probable binding mode.

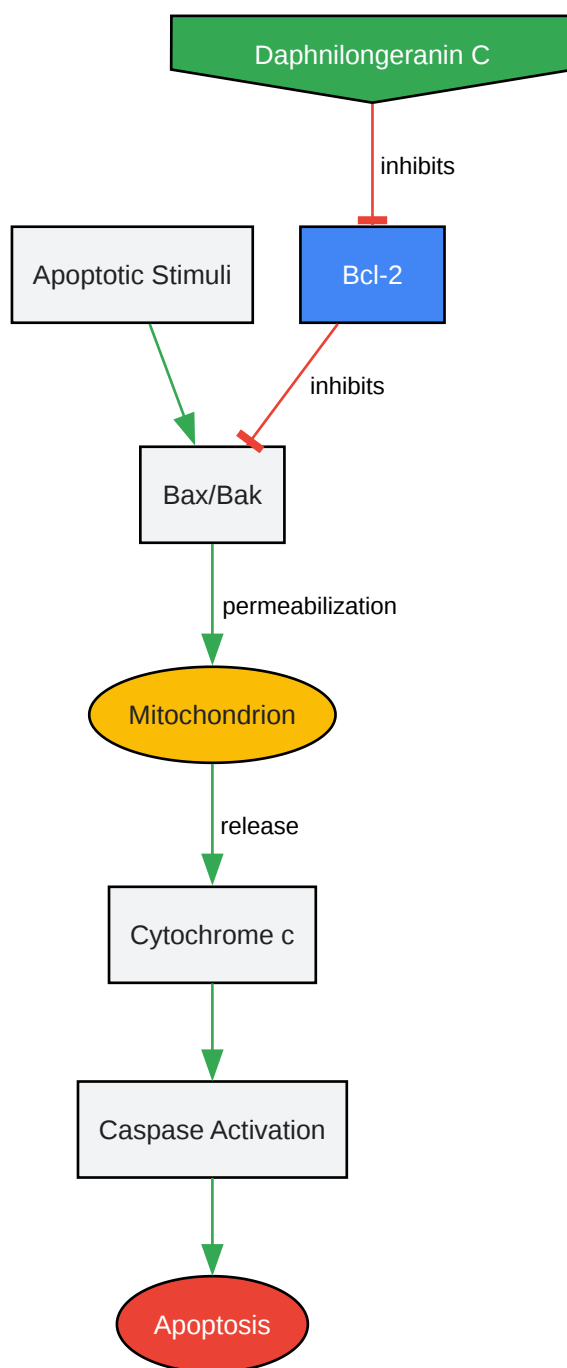
Analysis of Interactions

The resulting docked complexes were visualized and analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligands and the amino acid residues in the binding pocket of the target proteins.

Visualizing Molecular Interactions and Pathways

To provide a clearer understanding of the biological context and the in silico workflow, the following diagrams have been generated.





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